Adenophostin a
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Overview
Description
Adenophostin A is a potent agonist of inositol trisphosphate receptors, which are intracellular calcium channels. It is known for its ability to elicit calcium release from intracellular stores, making it significantly more potent than inositol trisphosphate itself . This compound has a unique structure that allows it to interact with inositol trisphosphate receptors with high affinity, leading to distinct calcium signaling in cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Adenophostin A involves several steps, starting with the preparation of the core structure, which includes a cyclitol-nucleoside conjugate. The key steps include selective mono-tosylation, nucleophilic coupling, and phosphorylation . The synthesis is complex and requires precise control of reaction conditions to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods: Industrial production of this compound is not widely reported, likely due to the complexity and specificity of its synthesis. Most preparations are carried out in research laboratories under controlled conditions to study its biological effects.
Chemical Reactions Analysis
Types of Reactions: Adenophostin A primarily undergoes phosphorylation and dephosphorylation reactions. It can also participate in nucleophilic substitution reactions due to the presence of hydroxyl groups.
Common Reagents and Conditions:
Phosphorylation: Typically involves the use of phosphorylating agents such as phosphorus oxychloride or phosphoramidite reagents under anhydrous conditions.
Dephosphorylation: Can be achieved using phosphatases or acidic conditions.
Major Products: The major products formed from these reactions include various phosphorylated derivatives of this compound, which can have different biological activities.
Scientific Research Applications
Adenophostin A is extensively used in scientific research to study calcium signaling pathways. Its applications include:
Chemistry: Used as a tool to study the structure-activity relationships of inositol trisphosphate receptor agonists.
Medicine: Investigated for its potential therapeutic applications in diseases related to calcium signaling dysregulation.
Industry: Utilized in the development of new pharmacological agents targeting calcium signaling pathways.
Mechanism of Action
Adenophostin A exerts its effects by binding to inositol trisphosphate receptors on the endoplasmic reticulum membrane. This binding induces the release of calcium ions from intracellular stores into the cytoplasm, triggering a cascade of cellular responses . The molecular targets include the inositol trisphosphate receptor subtypes, and the pathways involved are primarily related to calcium-dependent signaling events.
Comparison with Similar Compounds
Inositol Trisphosphate: A natural ligand for inositol trisphosphate receptors but less potent than Adenophostin A.
Adenophostin B: An acetate analogue of this compound with similar but slightly different biological activities.
D-chiro-Inositol Adenophostin: A synthetic analogue with a different core structure but similar potency in activating inositol trisphosphate receptors.
Uniqueness: this compound is unique due to its high affinity and potency in activating inositol trisphosphate receptors. Its ability to elicit distinct calcium signals makes it a valuable tool in calcium signaling research and potential therapeutic applications.
Properties
CAS No. |
149091-92-9 |
---|---|
Molecular Formula |
C16H26N5O18P3 |
Molecular Weight |
669.3 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-[(2R,3R,4R,5R,6R)-3-hydroxy-6-(hydroxymethyl)-4,5-diphosphonooxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C16H26N5O18P3/c17-13-7-14(19-3-18-13)21(4-20-7)15-12(39-42(31,32)33)9(5(1-22)34-15)36-16-8(24)11(38-41(28,29)30)10(6(2-23)35-16)37-40(25,26)27/h3-6,8-12,15-16,22-24H,1-2H2,(H2,17,18,19)(H2,25,26,27)(H2,28,29,30)(H2,31,32,33)/t5-,6-,8-,9-,10-,11-,12-,15-,16-/m1/s1 |
InChI Key |
RENVITLQVBEFDT-MZQFDOALSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)N |
149091-92-9 | |
Synonyms |
adenophostin A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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